N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
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Overview
Description
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To ensure uniform mixing and temperature control
Purification steps: Such as recrystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents like dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted hydrazones
Scientific Research Applications
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE has several scientific research applications, including:
Medicinal Chemistry: As a potential drug candidate for its antimicrobial, anticancer, and anti-inflammatory properties
Material Science: As a precursor for the synthesis of advanced materials with specific properties
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
- **N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-PHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE
Uniqueness
N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
N-(3-nitrophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H14N4O4S/c20-14(17-11-3-1-4-12(9-11)19(22)23)6-7-15(21)18-16-10-13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,17,20)(H,18,21)/b16-10+ |
InChI Key |
FYRRJIFTXHCOBN-MHWRWJLKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2 |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CS2 |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
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